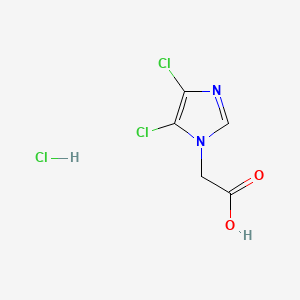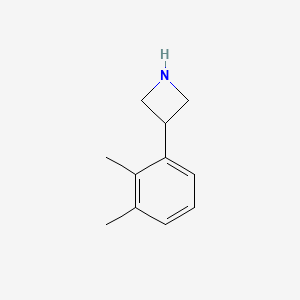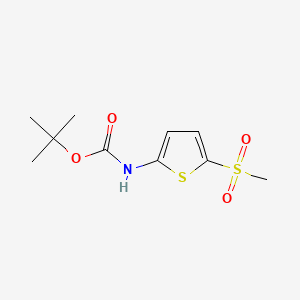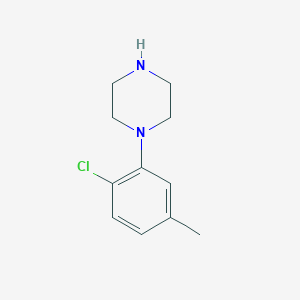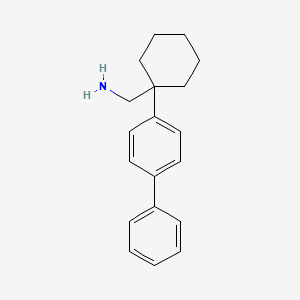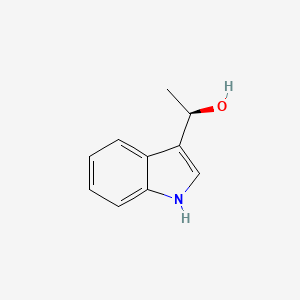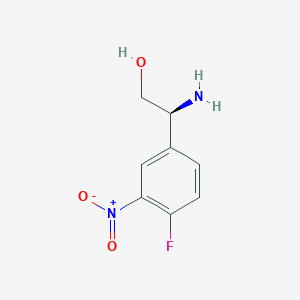
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The compound contains an amino group, a hydroxyl group, and a nitro group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-nitrobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-fluoro-3-nitrophenyl)acetaldehyde.
Reduction: Formation of 2-amino-2-(4-fluoro-3-aminophenyl)ethan-1-ol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol involves interactions with various molecular targets:
Molecular Targets: The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity.
Pathways Involved: The compound may modulate enzymatic pathways, affecting cellular processes such as signal transduction and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (s)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol
- 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which imparts distinct reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H9FN2O3 |
|---|---|
Molekulargewicht |
200.17 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(4-fluoro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9FN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m1/s1 |
InChI-Schlüssel |
PPUQYNNVAUIWPF-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)[N+](=O)[O-])F |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


